Ticarcillin monosodium
Description
Overview of the Carboxypenicillin Class within Beta-Lactam Antibiotics
Ticarcillin (B1683155) belongs to the carboxypenicillin subgroup of the broader beta-lactam class of antibiotics. chemeurope.comnih.gov Beta-lactam antibiotics are characterized by the presence of a highly reactive three-carbon and one-nitrogen beta-lactam ring. nih.gov The carboxypenicillins, which also include carbenicillin (B1668345), are distinguished by the presence of a carboxylic acid or a carboxylic acid ester group in their side-chain. chemeurope.com This structural feature confers a specific spectrum of activity.
The development of carboxypenicillins was a significant step forward in combating gram-negative bacteria, particularly challenging pathogens like Pseudomonas aeruginosa and Proteus species. chemeurope.comla.gov While they exhibit this enhanced activity against gram-negative organisms, they are generally less effective against gram-positive bacteria compared to other penicillins. la.govwikipedia.org A notable vulnerability of this class is its susceptibility to degradation by beta-lactamase enzymes produced by some bacteria. chemeurope.comwikipedia.org
Academic Significance and Research Focus of Ticarcillin Monosodium
This compound has been a subject of considerable academic research due to its antibacterial properties and its role in addressing infections caused by gram-negative bacteria. medchemexpress.com Research has often centered on its efficacy against Pseudomonas aeruginosa, a bacterium known for its intrinsic and acquired resistance to many antibiotics. la.govnih.gov The primary mechanism of action of ticarcillin, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. picmonic.comdrugbank.com It prevents the cross-linking of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell death. ncats.io
A significant area of research has been the combination of ticarcillin with beta-lactamase inhibitors, such as clavulanic acid. drugfuture.comnih.gov This combination, known commercially as Timentin, broadens ticarcillin's spectrum of activity to include beta-lactamase-producing bacteria that would otherwise be resistant. la.govdrugfuture.com Studies have explored the in vitro activity of this combination against various clinical isolates, demonstrating its enhanced efficacy. drugfuture.com
Comparative Analysis with Carbenicillin in Research
Much of the academic literature on ticarcillin involves a direct comparison with carbenicillin, the first carboxypenicillin developed. la.govcapes.gov.br Carbenicillin was created by adding a carboxyl group to the penicillin molecule, and ticarcillin was subsequently developed by introducing further substitutions to this group. la.gov
In Vitro Activity: Research has consistently shown that ticarcillin is two to four times more active against most strains of Pseudomonas aeruginosa than carbenicillin. la.govnih.govdrugfuture.com One study found that 68% of P. aeruginosa strains were inhibited by a concentration of 100 µg/ml of ticarcillin, compared to only 43% for carbenicillin at the same concentration. scispace.com This increased potency is a key differentiator highlighted in numerous comparative studies.
Pharmacokinetics: Pharmacokinetic studies have revealed subtle but measurable differences between the two drugs. In one study involving healthy volunteers, the biological half-life of ticarcillin was slightly longer than that of carbenicillin (72 minutes versus 65 minutes). nih.gov The volume of distribution for ticarcillin was also found to be larger than that of carbenicillin (15.7 liters versus 12.3 liters). nih.gov However, the clinical significance of these differences is generally considered to be minor. nih.gov
Resistance: Both ticarcillin and carbenicillin are susceptible to resistance mechanisms, primarily through the production of beta-lactamases by bacteria and alterations in penicillin-binding proteins. la.gov However, due to its greater intrinsic activity, ticarcillin can be effective against some strains of P. aeruginosa that are resistant to carbenicillin. nih.gov
The following tables provide a summary of comparative data between ticarcillin and carbenicillin based on research findings.
Table 1: Comparative In Vitro Activity against P. aeruginosa
| Antibiotic | Relative Potency | Inhibition of P. aeruginosa strains at 100 µg/ml |
|---|---|---|
| Ticarcillin | 2 to 4 times more active than carbenicillin | 68% scispace.com |
| Carbenicillin | - | 43% scispace.com |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Ticarcillin | Carbenicillin |
|---|---|---|
| Biological Half-life | 72 minutes nih.gov | 65 minutes nih.gov |
| Volume of Distribution | 15.7 liters nih.gov | 12.3 liters nih.gov |
| Protein Binding | 65% nih.gov | 50% nih.gov |
| Urinary Recovery (24 hr) | 86% nih.gov | 99% nih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Amoxicillin |
| Ampicillin (B1664943) |
| Ampicillin-sulbactam |
| Avibactam |
| Azlocillin |
| Benzylpenicillin |
| Carbenicillin |
| Clavulanate potassium |
| Clavulanic acid |
| Mezlocillin |
| Penicillin |
| Penicillin G |
| Piperacillin |
| Piperacillin-tazobactam |
| Probenecid |
| Sulbactam |
| Tazobactam |
| Tetracycline |
| Ticarcillin |
| Ticarcillin-clavulanate |
| This compound |
| Timentin |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H17N2NaO7S2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
InChI |
InChI=1S/C15H16N2O6S2.Na.H2O/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;1H2/q;+1;/p-1/t7-,8-,9+,12-;;/m1../s1 |
InChI Key |
BVGLWBKHBMAPKY-QBGWIPKPSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |
Origin of Product |
United States |
Molecular Mechanisms of Antimicrobial Action
Inhibition of Bacterial Cell Wall Biosynthesis
The primary mechanism of action for ticarcillin (B1683155) is the disruption of bacterial cell wall construction. drugbank.compatsnap.comontosight.ainih.gov This process is fundamental to the survival of bacteria, providing structural support and protection from osmotic stress. By targeting this essential pathway, ticarcillin effectively compromises the bacterium's ability to grow and divide.
Disruption of Peptidoglycan Cross-linking
Ticarcillin's main function is to prevent the cross-linking of peptidoglycan, a polymer that forms the backbone of the bacterial cell wall. drugbank.compatsnap.comnih.govmcmaster.ca This inhibition occurs during the final stage of cell wall synthesis. patsnap.commims.com The process is catalyzed by enzymes known as transpeptidases, which are responsible for creating the peptide bridges between the glycan chains of peptidoglycan. patsnap.comontosight.ai Ticarcillin mimics the structure of D-alanyl-D-alanine, the terminal amino acid sequence of the peptide side chains of nascent peptidoglycan. This structural similarity allows ticarcillin to bind to the active site of transpeptidases. nih.gov By doing so, it blocks the enzyme from completing the cross-linking reaction, leading to the formation of a weakened and defective cell wall. patsnap.comdrugs.com Consequently, the bacterial cell becomes susceptible to lysis due to internal osmotic pressure, ultimately resulting in cell death. drugbank.compatsnap.comnih.govprobes-drugs.orgsmolecule.com
Role of Beta-Lactam Ring Integrity in Bactericidal Activity
The bactericidal activity of ticarcillin is intrinsically linked to the integrity of its β-lactam ring, a four-membered cyclic amide. wikipedia.orgglowm.com This ring is highly strained and, therefore, chemically reactive. The mechanism of action involves the opening of this lactam ring. smolecule.com When ticarcillin binds to the active site of a penicillin-binding protein (PBP), the serine residue in the PBP's active site attacks the carbonyl carbon of the β-lactam ring. nih.govnih.gov This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. patsnap.comnih.govsmolecule.com This irreversible inhibition of PBPs is the key to its bactericidal effect. nih.gov However, the susceptibility of the β-lactam ring to cleavage by bacterial enzymes called β-lactamases is a major mechanism of resistance. nih.govwikipedia.org These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP targets. wikipedia.orgfda.gov
Interaction with Penicillin-Binding Proteins (PBPs)
Ticarcillin's inhibitory action on cell wall synthesis is mediated through its direct interaction with a group of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comdrugs.comglowm.compatsnap.com These proteins are essential for the final steps of peptidoglycan assembly and are the primary targets of all β-lactam antibiotics. patsnap.comnih.gov
Acylation of PBP Active Sites
The molecular interaction between ticarcillin and PBPs involves the acylation of a serine residue within the active site of the PBP. patsnap.comdrugs.comglowm.com The strained β-lactam ring of ticarcillin mimics the D-Ala-D-Ala substrate of the PBP. nih.gov This allows the antibiotic to fit into the enzyme's active site, where the hydroxyl group of the active site serine attacks the carbonyl group of the β-lactam ring. nih.gov This reaction opens the β-lactam ring and forms a stable, covalent bond between the ticarcillin molecule and the PBP, resulting in an acylated, inactive enzyme. patsnap.comdrugs.comsmolecule.com This acylation process effectively halts the PBP's enzymatic activity, which is crucial for peptidoglycan synthesis. patsnap.com
Specificity and Functional Consequences of PBP Inhibition
Different bacteria possess a variety of PBPs, each with specific roles in cell wall synthesis, such as cell elongation and division. nih.govasm.org Ticarcillin exhibits a degree of selectivity in its binding to different PBPs. nih.gov For instance, in Streptococcus pneumoniae, ticarcillin has been found to be co-selective for PBP2x and PBP3. nih.gov In Pseudomonas aeruginosa, PBP3 is considered an essential target for β-lactam antibiotics, and its inhibition leads to filamentation and cell lysis. oup.comresearchgate.net Research comparing ticarcillin with its analogue temocillin (B1212904) has highlighted the importance of specific interactions within the PBP active site for stable binding and effective inhibition. nih.govresearchgate.netnih.gov The inhibition of multiple PBPs, particularly those essential for maintaining cell shape and division, disrupts the integrity of the bacterial cell wall, leading to cell death. nih.govdrugs.com
The following table summarizes the key PBPs targeted by Ticarcillin and the consequences of their inhibition.
| PBP Target | Organism Example | Functional Consequence of Inhibition |
| PBP2x | Streptococcus pneumoniae | Co-inhibition with PBP3 contributes to bactericidal activity. nih.gov |
| PBP3 | Streptococcus pneumoniae | Co-inhibition with PBP2x contributes to bactericidal activity. nih.gov |
| PBP1a, PBP1b, PBP3, PBP4 | Pseudomonas aeruginosa | Inactivation of these PBPs disrupts cell wall integrity. asm.org |
| PBP3 | Pseudomonas aeruginosa | Inhibition leads to filamentation and cell lysis. oup.comresearchgate.net |
Investigating Off-Target Molecular Interactions
While the primary mechanism of ticarcillin is the inhibition of PBPs, some research has explored potential off-target interactions. A study using computational screening and molecular dynamics simulations identified ticarcillin as a potential binder to Staphylococcus aureus UDP-N-acetylglucosamine 2-epimerase (MnaA), an enzyme involved in the synthesis of cell wall components. biorxiv.org This interaction, although weaker than with PBPs, suggests a possible secondary mechanism of action or a basis for developing new derivatives. The study speculated that the inhibition of MnaA in bacteria like Pseudomonas aeruginosa, which has a similar enzyme, could partially contribute to ticarcillin's activity against these Gram-negative bacteria. biorxiv.org However, the primary and clinically relevant mechanism of action remains the potent inhibition of PBP-mediated peptidoglycan cross-linking.
Binding to UDP-N-acetylglucosamine 2-epimerase (MnaA)
Recent research has identified a novel molecular interaction for the β-lactam antibiotic Ticarcillin, suggesting a mechanism of action beyond its well-established role as an inhibitor of penicillin-binding proteins. A 2021 study published in bioRxiv reported the identification of Ticarcillin as a binder of UDP-N-acetylglucosamine 2-epimerase (MnaA) from Staphylococcus aureus (S. aureus). biorxiv.org This discovery was the result of a structure-based virtual screening of existing drugs aimed at identifying new binders for S. aureus MnaA (SaMnaA), an enzyme critical for bacterial cell wall synthesis. biorxiv.org
The enzyme MnaA, also known as UDP-GlcNAc 2-epimerase, catalyzes the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc). nih.govfrontiersin.orguniprot.orguniprot.org This reaction is a key step in the biosynthetic pathway of various cell surface polysaccharides, including wall teichoic acids (WTA) in Gram-positive bacteria like S. aureus and the enterobacterial common antigen in Gram-negative bacteria. nih.govosti.gov The bacterial MnaA is distinct from its mammalian counterpart, which is a bifunctional hydrolyzing enzyme, making the bacterial enzyme a viable target for selective antibacterial agents. nih.govfrontiersin.orgembopress.org
While identified as a "weak binder," molecular dynamics simulations revealed that Ticarcillin can form a stable binding pose within the SaMnaA active site over a 600-nanosecond period. biorxiv.org The stability of this interaction is attributed to strong interactions between the carboxylate groups of Ticarcillin and specific amino acid residues, namely Arginine 206 (R206) and Arginine 207 (R207), within the enzyme's active site. biorxiv.org
Computational analysis was used to calculate the interaction energies between Ticarcillin and the SaMnaA protein, providing insight into the nature of the binding.
| Interaction Component | Computed Energy (kcal/mol) |
| Total Interaction Energy | -11.2 |
| Electrostatic Energy | -23.4 |
| Van der Waals Energy | -10.8 |
| Ligand Interaction with Environment | |
| Ticarcillin with Protein & Solvent | Data not specified |
| Data derived from decomposition analysis of interaction energies for Ticarcillin and S. aureus MnaA as reported in bioRxiv. biorxiv.org |
This finding represents a previously unanticipated interaction for Ticarcillin, suggesting that its antibacterial effects may involve more complex mechanisms than traditionally understood. biorxiv.org
Implications for Antibacterial Spectrum Research
The identification of Ticarcillin as a ligand for MnaA has significant implications for antibacterial spectrum research, particularly in the context of antibiotic resistance. biorxiv.org The enzyme MnaA is a crucial component in the synthesis of wall teichoic acid (WTA) in staphylococci. osti.govresearchgate.net Genetic studies have demonstrated that the inactivation of the mnaA gene in methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE) leads to a complete loss of WTA and a dramatic hypersensitivity to β-lactam antibiotics. osti.gov
This suggests that inhibiting MnaA could be a powerful strategy to restore the efficacy of β-lactams against resistant strains. osti.govresearchgate.net The discovery that an existing antibiotic like Ticarcillin can bind to this target, even weakly, provides a valuable starting point for drug repurposing and the rational design of more potent MnaA inhibitors. biorxiv.org
Future research could focus on several key areas:
Optimizing Binding Affinity: Using the known interaction between Ticarcillin and SaMnaA, medicinal chemists can design derivatives of Ticarcillin that bind more strongly and specifically to the enzyme's active site. The interaction with residues R206 and R207 provides a concrete target for enhancing these molecular interactions. biorxiv.org
Combination Therapy: The finding supports the investigation of combination therapies. While Ticarcillin is often paired with a β-lactamase inhibitor like Clavulanic acid to protect it from degradation nih.govfda.gov, its potential to also sensitize bacteria by weakly inhibiting MnaA could be explored. A more potent MnaA inhibitor developed from this research could be paired with a β-lactam to create a synergistic combination against highly resistant pathogens like MRSA. osti.gov
Broadening the Spectrum: MnaA is conserved across various bacterial species. nih.govembopress.org Research into Ticarcillin's binding to MnaA orthologs in other pathogens could reveal opportunities to broaden its spectrum of activity or to design novel inhibitors with broad-spectrum potential against other Gram-positive bacteria. nih.gov The discovery of this novel target for a well-established antibiotic opens a new avenue in the urgent search for solutions to the growing problem of antibiotic resistance. biorxiv.org
Biochemical Mechanisms of Bacterial Resistance
Beta-Lactamase-Mediated Inactivation
The most prevalent and clinically significant mechanism of resistance to ticarcillin (B1683155) is the production of β-lactamase enzymes. la.govla.govbasicmedicalkey.com These enzymes provide resistance by hydrolyzing the amide bond in the β-lactam ring, a core structural feature of ticarcillin and other β-lactam antibiotics. gsconlinepress.comnih.govwikipedia.org This hydrolytic cleavage results in an inactive molecule, rendering the antibiotic ineffective. gsconlinepress.combasicmedicalkey.commdpi.com The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their spread among bacterial populations. mdpi.commedscape.com
The enzymatic hydrolysis of the β-lactam ring by β-lactamases is the cornerstone of this resistance mechanism. gsconlinepress.combasicmedicalkey.com Ticarcillin, while designed to have some resistance to certain β-lactamases, remains susceptible to degradation by a wide array of these enzymes, particularly plasmid-mediated penicillinases. nih.govfda.gov The inactivation of ticarcillin by these enzymes prevents it from reaching and binding to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. la.govmdpi.comnih.gov To counteract this, ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid. la.govnih.govnih.govfrontiersin.org Clavulanic acid can irreversibly bind to and inactivate many β-lactamases, thereby protecting ticarcillin from degradation and extending its spectrum of activity against β-lactamase-producing bacteria. nih.govfda.govnih.gov
Beta-lactamases are a diverse group of enzymes, classified based on their functional characteristics and amino acid sequences (Ambler classification: Classes A, B, C, and D). nih.govmdpi.commdpi.com
Class A: These are serine β-lactamases and include the common TEM-1, TEM-2, and SHV-1 enzymes, which readily hydrolyze penicillins like ticarcillin. nih.govnih.gov Some Class A enzymes, known as extended-spectrum β-lactamases (ESBLs), can also inactivate third-generation cephalosporins. nih.gov
Class B: These are metallo-β-lactamases that require zinc ions for their activity and can hydrolyze a broad range of β-lactams, including carbapenems. nih.govnih.gov
Class C: These are cephalosporinases that, while primarily active against cephalosporins, can also contribute to ticarcillin resistance. nih.govnih.govnih.gov Ticarcillin itself is generally resistant to the action of many cephalosporinases. nih.gov
Class D: This group includes the OXA-type β-lactamases, which can hydrolyze oxacillin (B1211168) and other penicillins. nih.govnih.gov
The following table summarizes the functional classification of some β-lactamases relevant to ticarcillin resistance:
| Functional Group | Molecular Class | Representative Enzymes | Characteristics Relevant to Ticarcillin |
| Group 2b | A | TEM-1, TEM-2, SHV-1 | Readily hydrolyze penicillins and are strongly inhibited by clavulanic acid. nih.gov |
| Group 2c | A | RTG-4 (CARB-10) | Hydrolyze carbenicillin (B1668345) or ticarcillin effectively and are generally susceptible to inhibition by clavulanic acid. nih.govjscimedcentral.com |
| Group 2be | A | TEM-3, SHV-2, CTX-M-15 | Extended-spectrum β-lactamases (ESBLs) with increased activity against a broader range of β-lactams. nih.gov |
| Group 2br | A | TEM-30, SHV-10 | Resistant to inhibition by clavulanic acid. nih.gov |
Data sourced from Bush, K., & Jacoby, G. A. (2010). Updated functional classification of β-lactamases. Antimicrobial agents and chemotherapy, 54(3), 969–976.
Alterations in Penicillin-Binding Proteins
Another significant mechanism of resistance involves alterations to the primary bacterial targets of β-lactam antibiotics, the penicillin-binding proteins (PBPs). la.govmdpi.comnih.gov PBPs are enzymes crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. mdpi.cominfectionsinsurgery.org By binding to these proteins, ticarcillin inhibits their function, leading to a defective cell wall and ultimately bacterial cell death.
Mutations in the genes encoding PBPs can lead to structural changes in these proteins. nih.govresearchgate.net These alterations can reduce the binding affinity of ticarcillin for the PBP, rendering the antibiotic less effective even if it reaches its target. nih.govresearchgate.net This mechanism is particularly important in Gram-positive bacteria but also contributes to resistance in Gram-negative organisms like Pseudomonas aeruginosa. infectionsinsurgery.orgnih.gov Research has shown that specific mutations in PBP3 of P. aeruginosa can increase the minimum inhibitory concentrations (MICs) of ticarcillin. oup.com Similarly, in Enterococcus faecium, mutations in PBP5 are a primary determinant of β-lactam resistance, with specific amino acid substitutions having a notable impact on ticarcillin MICs. nih.gov For instance, certain mutations can decrease the affinity of the PBP for penicillin by a significant margin. nih.gov
A study on P. aeruginosa PBP3 demonstrated that ticarcillin has more favorable noncovalent interactions and forms a more stable complex compared to temocillin (B1212904), highlighting the sensitivity of PBP binding to the specific structure of the β-lactam. nih.gov
Structural modifications in PBPs that confer resistance often occur in or near the active site where the β-lactam antibiotic binds. nih.gov In Enterococcus faecium, studies have identified several key amino acid substitutions in PBP5 that correlate with increased resistance to β-lactams, including ticarcillin. nih.gov For example, an alanine (B10760859) substitution at position 485 combined with a serine insertion at position 466' resulted in a 3.2-fold increase in the ticarcillin MIC. nih.gov These changes are presumed to lower the affinity of the PBP molecule for β-lactam antibiotics. nih.gov
The following table illustrates the impact of specific PBP5 mutations in E. faecium on ticarcillin susceptibility:
| PBP5 Mutation(s) | Effect on Ticarcillin MIC |
| Alanine substitution at position 485 + Serine insertion at 466' | 3.2-fold increase nih.gov |
| Threonine substitution at position 485 + Serine insertion at 466' | 2.5-fold increase nih.gov |
Data derived from a study on the impact of specific pbp5 mutations on β-lactam resistance in Enterococcus faecium. nih.gov
Efflux Pump Systems and Reduced Outer Membrane Permeability
In Gram-negative bacteria, the outer membrane presents a significant barrier that antibiotics must cross to reach their periplasmic targets. la.govnih.govmdpi.com Reduced permeability of this membrane and the active removal of the antibiotic from the cell by efflux pumps are crucial non-enzymatic resistance mechanisms. la.govgsconlinepress.commdpi.commedscape.comnih.govnih.gov
Reduced permeability can result from a decrease in the number of porin channels in the outer membrane or from alterations to their structure, which restricts the entry of hydrophilic antibiotics like ticarcillin. mdpi.comresearchgate.net This mechanism often works in conjunction with β-lactamase production, as a slower influx of the antibiotic allows the enzymes more time to hydrolyze it. mdpi.com
Efflux pumps are protein complexes that actively transport antibiotics and other toxic substances out of the bacterial cell. nih.govasm.orginfectionsinsurgery.org In P. aeruginosa, several Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexXY-OprM, are known to contribute significantly to multidrug resistance. frontiersin.orgnih.gov Overexpression of these pumps can lead to reduced susceptibility to a range of β-lactams, including ticarcillin. nih.govnih.govoup.com For example, the MexAB-OprM system is frequently associated with resistance to ticarcillin. frontiersin.org Studies have shown a high correlation between the expression of genes like mexB and mexY and resistance to anti-pseudomonal antibiotics, including a high rate of resistance to ticarcillin. nih.gov In one study, 83% of ticarcillin-resistant P. aeruginosa strains expressed the mexB gene. researchgate.net Overproduction of the OprM component of these efflux systems is a major mechanism of ticarcillin resistance in clinical isolates. oup.com
Genetic Basis of Acquired Resistance
The development of resistance to ticarcillin in bacteria is not an inherent, static trait but rather an evolutionary response driven by genetic adaptations. Acquired resistance is primarily concerned with the mechanisms by which susceptible bacteria obtain new genetic material or undergo mutations in their own DNA, leading to a decreased susceptibility to the antibiotic. srce.hr These genetic events can occur through two principal pathways: the acquisition of mobile genetic elements that carry resistance genes, and spontaneous mutations within the bacterial chromosome that alter the targets or transport of the antibiotic. srce.hrd-nb.info The horizontal transfer of genetic material, including plasmids, transposons, and integrons, is a major contributor to the rapid spread of antibiotic resistance among different bacterial species. srce.hrnih.gov
Plasmid-Mediated Resistance Mechanisms
Plasmids, which are extrachromosomal DNA molecules, are a primary vehicle for the horizontal transfer of antibiotic resistance genes among bacteria. srce.hr Resistance to ticarcillin is frequently mediated by plasmids that carry genes encoding for β-lactamase enzymes. These enzymes inactivate ticarcillin by hydrolyzing the amide bond in the β-lactam ring. fda.gov
Several studies have documented the rapid emergence of plasmid-mediated resistance. In one case, a fully sensitive Escherichia coli strain isolated from a patient's bloodstream became highly resistant to ticarcillin-clavulanate and other antibiotics within approximately 20 hours of starting treatment. nih.gov This rapid shift was due to the acquisition of a conjugative IncL/M plasmid carrying the metallo-β-lactamase gene blaIMP-4. nih.gov Similarly, the blaTEM-1 gene, which confers resistance to ticarcillin, ampicillin (B1664943), and amoxicillin, is commonly found on plasmids in uropathogenic E. coli strains. mdpi.com
In Acinetobacter baumannii, a notorious nosocomial pathogen, plasmids are often associated with integrons, which are genetic elements capable of capturing and expressing resistance gene cassettes. brieflands.com Studies have identified plasmids carrying class 1 and class 2 integrons that confer resistance to a wide array of antibiotics, including ticarcillin. brieflands.com The ability of these plasmids to be transferred between different bacterial species facilitates the widespread dissemination of resistance. srce.hrbrieflands.com For instance, a plasmid of the IncL/M incompatibility group carrying the blaIMP-4 gene was shown to be transferable from a Serratia species to an E. coli strain. nih.gov
Table 1: Examples of Plasmids Conferring Ticarcillin Resistance
| Plasmid/Genetic Element | Associated Gene(s) | Conferring Resistance In | Reference(s) |
|---|---|---|---|
| IncL/M Plasmid | blaIMP-4 | Escherichia coli, Serratia sp. | nih.gov |
| Conjugative Plasmid | blaIRT-2 | Proteus mirabilis | nih.gov |
| Various Plasmids | blaTEM-1 | Escherichia coli | mdpi.com |
| Plasmids with Integrons | Class 1 and 2 Integrons | Acinetobacter baumannii | brieflands.com |
Chromosomal Mutations and Gene Transfer Studies
Besides the acquisition of plasmids, resistance to ticarcillin can also arise from mutations within the bacterial chromosome. scispace.com These mutations can lead to several resistance phenotypes, including the overproduction of intrinsic β-lactamases, alterations in the antibiotic's target proteins (Penicillin-Binding Proteins or PBPs), and decreased drug permeability due to changes in porin channels or upregulation of efflux pumps. scispace.comla.govmdpi.com
In Pseudomonas aeruginosa, a key mechanism of resistance is the mutation-dependent overproduction of the chromosomal AmpC β-lactamase. nih.gov Normally, the blaAmpC gene is inducible, but mutations in regulatory genes can lead to its constitutive high-level expression, resulting in resistance to ticarcillin, piperacillin, and many cephalosporins. nih.gov Furthermore, specific point mutations within the blaAmpC gene itself can extend its spectrum of activity, increasing resistance to even more potent β-lactams. nih.gov
Efflux pumps are another significant chromosomally-encoded resistance mechanism. The MexAB-OprM efflux system in P. aeruginosa contributes to intrinsic resistance to ticarcillin. mdpi.com Mutations that lead to the overexpression of this pump result in acquired resistance to a broad range of β-lactams, including ticarcillin. mdpi.com
Gene transfer is not limited to plasmids. Transposons and integrons, often located on plasmids, can also integrate into the bacterial chromosome. nih.gov For example, Salmonella Genomic Island 1 (SGI1) and its variants, which carry multiple resistance genes, have been found integrated into the chromosome of Proteus mirabilis. nih.gov
Table 2: Common Chromosomal Mutations Leading to Ticarcillin Resistance
| Gene(s) | Type of Mutation | Effect | Organism | Reference(s) |
|---|---|---|---|---|
| ampC regulatory genes | Various mutations | Overproduction of AmpC β-lactamase | Pseudomonas aeruginosa | nih.gov |
| ampC | Point mutations | Extended-spectrum AmpC activity | Pseudomonas aeruginosa | nih.gov |
| mexABoprM operon | Upregulation mutations | Increased efflux of ticarcillin | Pseudomonas aeruginosa | mdpi.com |
| gyrA, parC | Point mutations | Altered DNA gyrase and topoisomerase IV | Pseudomonas aeruginosa | frontiersin.org |
| oprD | Inactivating mutations | Decreased porin expression, reducing carbapenem (B1253116) entry | Pseudomonas aeruginosa | scispace.com |
Cross-Resistance Patterns within Beta-Lactam Antibiotics
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Due to shared structural features (the β-lactam ring) and common mechanisms of action and resistance, there is significant potential for cross-resistance among β-lactam antibiotics. nih.gov Resistance to ticarcillin, particularly when mediated by broad-spectrum enzymes or efflux pumps, often leads to resistance against other penicillins and cephalosporins. nih.gov
For example, the production of AmpC β-lactamases in P. aeruginosa not only confers resistance to ticarcillin but also to piperacillin, aztreonam, and third-generation cephalosporins like ceftazidime. nih.gov Similarly, the acquisition of extended-spectrum β-lactamases (ESBLs) like those from the TEM and SHV families can lead to resistance to ticarcillin and extended-spectrum cephalosporins, although susceptibility to carbapenems may be retained. mdpi.com
In a study of P. aeruginosa isolated from burn patients, isolates resistant to ticarcillin/clavulanate also showed high rates of cross-resistance to other β-lactams. nih.gov Isolates resistant to imipenem (B608078) and meropenem (B701) demonstrated very high levels of cross-resistance (76-100%) to all other tested antibiotics, including ticarcillin/clavulanate. nih.gov This highlights that mechanisms selected under pressure from one β-lactam can readily compromise the efficacy of others in the class. In some multidrug-resistant E. coli isolates, resistance was observed to ticarcillin, piperacillin, amoxicillin/clavulanic acid, ticarcillin/clavulanic acid, and extended-spectrum cephalosporins, indicating complex cross-resistance patterns likely mediated by multiple co-existing mechanisms. oup.com
Table 3: Cross-Resistance Patterns Associated with Ticarcillin Resistance
| Resistance Mechanism | Primary Resistance | Associated Cross-Resistance | Common Organisms | Reference(s) |
|---|---|---|---|---|
| AmpC Overproduction | Ticarcillin, Piperacillin | Ceftazidime, Cefepime, Aztreonam | Pseudomonas aeruginosa | mdpi.comnih.gov |
| ESBL Production (e.g., TEM, SHV) | Ticarcillin, Ampicillin | Ceftazidime, Cefotaxime (B1668864), Ceftriaxone | Escherichia coli, Klebsiella pneumoniae | mdpi.com |
| Metallo-β-Lactamases (e.g., IMP, VIM) | Ticarcillin, Cephalosporins, Carbapenems | All β-lactams (except monobactams) | Pseudomonas aeruginosa, Acinetobacter baumannii | nih.gov |
| MexAB-OprM Efflux Pump | Ticarcillin, Carbenicillin | Meropenem, Ceftazidime, Aztreonam | Pseudomonas aeruginosa | mdpi.com |
Structure Activity Relationships Sar and Molecular Design
Fundamental Penicillin Nucleus: 6-Aminopenicillanic Acid (6-APA)
The foundation of all penicillin antibiotics, including ticarcillin (B1683155), is the 6-aminopenicillanic acid (6-APA) nucleus. researchgate.netnih.gov This core structure consists of a fused bicyclic system: a thiazolidine (B150603) ring connected to a β-lactam ring. who.int The isolation of 6-APA in 1958 was a pivotal moment in medicinal chemistry, as it provided a versatile template for the creation of numerous semi-synthetic penicillins. researchgate.net By chemically adding various side chains to the 6-amino position of the 6-APA nucleus, scientists have been able to develop penicillins with improved characteristics, such as an expanded spectrum of activity. nih.gov
The synthesis of ticarcillin begins with 6-APA, upon which a specific side chain is condensed to yield the final active molecule. wikipedia.org The inherent strain of the four-membered β-lactam ring within the 6-APA nucleus is a critical feature, rendering it susceptible to cleavage. wikipedia.orgresearchgate.net This chemical reactivity is the basis of the antibiotic's mechanism of action, allowing it to interfere with the synthesis of the bacterial cell wall. wikipedia.orgresearchgate.net
Influence of Side Chain Modifications on Antimicrobial Properties
The acyl side chain attached to the 6-amino group of the 6-APA nucleus is a primary determinant of a penicillin's antibacterial spectrum and pharmacological properties. In ticarcillin, this side chain has been specifically designed to enhance its efficacy, particularly against Gram-negative bacteria. la.gov
Stereochemical Considerations and Activity
The stereochemistry of both the penicillin nucleus and the side chain is crucial for biological activity. The specific configuration of ticarcillin is (2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.gov This precise three-dimensional arrangement is essential for the molecule to bind effectively to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan in the cell wall. nih.govpatsnap.com The structural and stereochemical similarity of the penicillin core to the D-Ala-D-Ala terminus of peptidoglycan precursors allows it to act as a false substrate, ultimately inhibiting cell wall synthesis and leading to bacterial cell death. nih.gov Any deviation from this specific stereoisomer can dramatically reduce or eliminate its antibacterial efficacy.
Impact of Functional Group Variations on Stability and Potency
Beyond the side chain, other functional groups within the ticarcillin molecule play significant roles in its chemical stability and biological potency.
Thiazolidine Ring Modifications
The thiazolidine ring is a five-membered saturated ring containing a sulfur atom and a nitrogen atom. wikipedia.org In penicillins, this ring is fused to the β-lactam ring and is fundamental to the structural integrity of the 6-APA nucleus. who.int While the core thiazolidine structure is conserved in ticarcillin, modifications to this ring system in other semi-synthetic penicillins have been explored to alter properties. The thiazolidine ring itself can be subject to chemical reactions, such as ring-opening, which can occur under certain conditions and impact the molecule's stability. researchgate.net
| Modification Site | Group | Impact on Activity/Property |
|---|---|---|
| 6-amino position | Thiophen-3-ylacetyl | Confers activity against Gram-negative bacteria, including P. aeruginosa. la.gov |
| Acyl side chain | α-carboxyl group | Enhances penetration through Gram-negative bacterial porin channels. youtube.com |
| Core Nucleus | β-lactam ring | Essential for the mechanism of action by acylating penicillin-binding proteins. wikipedia.orgresearchgate.net |
| Thiazolidine Ring | 2-carboxylic acid | Crucial for binding to the active site of target enzymes and influences solubility. wiley-vch.de |
Significance of the Carboxylic Acid Group
Ticarcillin possesses two carboxylic acid groups. One is part of the thiazolidine ring structure, specifically at the 2-position, and the other is on the α-carbon of the acyl side chain. nih.gov The carboxylic acid group on the thiazolidine ring is a common feature of penicillins and is vital for binding to the target PBP. The carboxylate anion forms important ionic interactions within the enzyme's active site. The second carboxylic acid group, which defines ticarcillin as a carboxypenicillin, is crucial for its enhanced activity against Gram-negative bacteria. la.govnih.gov This polar, ionized group is thought to facilitate the passage of the antibiotic through the porin channels in the outer membrane of these bacteria, allowing it to reach its PBP targets in the periplasmic space. youtube.com Generally, the presence of a carboxylic acid group in a drug molecule increases its water solubility. wiley-vch.de
Computational and Quantum Chemical Approaches in SAR Studies
The exploration of Structure-Activity Relationships (SAR) for ticarcillin and related carboxypenicillins has been significantly advanced by computational and quantum chemical methodologies. These in silico approaches provide profound insights into the molecular interactions and electronic properties that govern the antibacterial efficacy of these compounds. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations have been instrumental in elucidating the binding mechanisms of ticarcillin to its primary targets, the penicillin-binding proteins (PBPs), and in understanding the chemical reactivity of the β-lactam ring.
Molecular Docking and Dynamics Simulations
Molecular docking studies are pivotal in predicting the binding orientation and affinity of a ligand to its protein target. In the context of ticarcillin, these simulations are crucial for understanding its interaction with the active site of bacterial PBPs. The primary mechanism of action for ticarcillin involves the acylation of a serine residue within the PBP active site, which inhibits the transpeptidation reaction essential for bacterial cell wall synthesis.
High-resolution crystal structures of ticarcillin in complex with PBPs, such as Pseudomonas aeruginosa PBP3, have provided a basis for detailed computational analysis. These studies reveal that the carboxyl group of the side chain and the carbonyl oxygen of the β-lactam ring are key interaction points. The β-lactam carbonyl oxygen is positioned within the oxyanion hole, stabilized by backbone amide groups of key residues like Ser294 and Thr487, facilitating the nucleophilic attack by the active site serine.
Molecular dynamics simulations further refine the understanding obtained from static docking poses by introducing flexibility to both the ligand and the protein. These simulations can reveal the stability of the acyl-enzyme complex and the crucial role of water molecules in the active site. For instance, MD simulations can help explain differences in the deacylation rates between ticarcillin and its analogs, providing a more dynamic picture of the inhibition process.
Table 1: Key Intermolecular Interactions of Ticarcillin in the PBP3 Active Site
| Ticarcillin Moiety | Interacting PBP3 Residue | Type of Interaction |
| β-lactam carbonyl oxygen | Ser294 (backbone amide) | Hydrogen Bond |
| β-lactam carbonyl oxygen | Thr487 (backbone amide) | Hydrogen Bond |
| Carboxyl group (side chain) | Specific basic residues | Ionic Interaction |
| Thienyl group | Hydrophobic pocket | van der Waals Forces |
Quantum Chemical Calculations and QSAR
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of ticarcillin, which are fundamental to its reactivity. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The reactivity of the β-lactam ring, a cornerstone of penicillin activity, is attributed to its strained four-membered ring structure and the reduced amide resonance, which increases the electrophilicity of the carbonyl carbon.
DFT calculations on related carboxypenicillins, like carbenicillin (B1668345), have provided insights that are applicable to ticarcillin. These studies help in quantifying the electronic descriptors that can be correlated with antibacterial activity through Quantitative Structure-Activity Relationship (QSAR) models.
While specific 3D-QSAR models for ticarcillin are not extensively reported in publicly accessible literature, the general principles of QSAR are highly relevant. QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity. For penicillins, key descriptors often include:
Steric parameters: Related to the size and shape of the side chain, influencing the fit into the PBP active site.
Electronic parameters: Such as atomic charges and dipole moments, which affect the interactions with polar residues in the active site.
Hydrophobicity parameters: The lipophilicity of the side chain can influence the compound's ability to penetrate bacterial membranes.
For carboxypenicillins like ticarcillin, the presence of a carboxylic acid group on the side chain significantly impacts its properties, including its spectrum of activity against Gram-negative bacteria like Pseudomonas aeruginosa. QSAR models developed for broader sets of antibiotics targeting P. aeruginosa have highlighted the importance of descriptors related to molecular size, polarity, and hydrogen bonding capacity.
Table 2: Examples of Quantum Chemical Descriptors in Penicillin SAR
| Descriptor | Relevance to Activity |
| HOMO Energy | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Relates to the molecule's ability to accept electrons; lower LUMO energy can indicate higher reactivity of the β-lactam ring. |
| Mulliken Atomic Charges | Indicates the charge distribution and identifies electrophilic (e.g., β-lactam carbonyl carbon) and nucleophilic centers. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrostatic interactions with the PBP active site. |
Chemical Synthesis Methodologies and Derivatization
Historical Development of Ticarcillin (B1683155) Synthesis
The development of ticarcillin was a direct response to the limitations of earlier penicillins, such as carbenicillin (B1668345). wikipedia.org While carbenicillin was effective against Pseudomonas species, its low potency required the administration of high doses. wikipedia.org Researchers at the Beecham Group in the United Kingdom sought to create a more potent alternative. This research culminated in the synthesis of ticarcillin, which was patented in 1963. wikipedia.org The key innovation in ticarcillin's design was the replacement of the phenyl group in carbenicillin's side chain with a thienyl group. wikipedia.org This structural change was based on the principle that a divalent sulfur atom is bioisosterically similar to a vinyl group, a concept that proved successful in enhancing the molecule's antibacterial efficacy. wikipedia.org The initial synthesis was outlined in a Belgian patent (BE 646991) granted to George Brain Edward and John Herbert Charles Nayler of Beecham. wikipedia.org
Semi-Synthetic Routes from Natural Penicillins
Ticarcillin is classified as a semi-synthetic antibiotic because its synthesis begins with a core chemical structure, the penicillin nucleus, which is produced via fermentation of the mold Penicillium. clevelandclinic.orgdrugbank.cominvivochem.com This natural precursor is then chemically modified to produce the final drug. clevelandclinic.orgresearchgate.net The general strategy involves the enzymatic or chemical cleavage of a natural penicillin (like Penicillin G) to yield 6-aminopenicillanic acid (6-APA), the fundamental building block for most semi-synthetic penicillins. researchgate.netnih.govnih.gov This 6-APA nucleus is then acylated with a synthetically prepared side chain to create the desired antibiotic. researchgate.netmdpi.com
The defining structural feature of ticarcillin is its α-carboxy-3-thienylacetyl side chain. drugbank.com This moiety is derived from 3-thienylmalonic acid. wikipedia.orgresearchgate.net The synthesis of this side chain is a crucial preliminary step. One documented synthetic route begins with the creation of a monobenzyl ester of 3-thienylmalonic acid. wikipedia.org This protects one of the carboxylic acid groups while leaving the other free to be activated for the subsequent condensation reaction with 6-APA. wikipedia.org After the side chain is successfully coupled to the 6-APA nucleus, the benzyl (B1604629) protecting group is removed, typically by hydrogenolysis, to yield the final ticarcillin molecule with its two characteristic carboxylic acid groups. wikipedia.org
Advanced Synthetic Protocols for Ticarcillin Monosodium
To achieve efficient and high-yield synthesis, chemists have employed advanced protocols that focus on the activation of the side chain's carboxylic acid group before its reaction with the 6-APA nucleus. These methods are designed to create a highly reactive intermediate that readily couples with the amino group of 6-APA under controlled conditions.
The mixed anhydride (B1165640) method is a widely used technique for activating carboxylic acids for amide bond formation. highfine.com In the context of ticarcillin synthesis, the 3-thienylmalonic acid derivative (with one carboxyl group protected) is reacted with an acid chloride, such as pivaloyl chloride or ethyl chloroformate, in the presence of a base like triethylamine. mdpi.comhighfine.com This reaction forms a "mixed anhydride," an unstable and highly reactive intermediate. mdpi.comtcichemicals.com
The 6-APA is typically prepared as a triethylammonium (B8662869) salt to improve its solubility in the anhydrous organic solvents used for the reaction, such as dichloromethane (B109758). mdpi.com The 6-APA salt solution is then added to the freshly prepared mixed anhydride, which reacts preferentially at the more electrophilic carbonyl carbon originating from the ticarcillin side chain. mdpi.comhighfine.com This "in situ" generation and reaction of the mixed anhydride is a common strategy to maximize yield and minimize the formation of byproducts. mdpi.com
Table 1: Key Reactants in the Mixed Anhydride Method for Penicillin Synthesis
| Reactant | Role in Synthesis |
| Carboxylic Acid Side Chain | Provides the unique structural moiety for the target penicillin. |
| Pivaloyl Chloride | Activating agent that reacts with the side chain to form a mixed anhydride. |
| Triethylamine | Base used to facilitate the formation of the mixed anhydride and the 6-APA salt. |
| 6-Aminopenicillanic Acid (6-APA) | The core penicillin nucleus containing the amino group for condensation. |
| Anhydrous Dichloromethane | Organic solvent for the reaction. |
An alternative and highly effective activation method involves converting the carboxylic acid of the side chain into a more reactive acid chloride. wikipedia.org This pathway is a classic and direct method for acylation. In a documented synthesis of ticarcillin, the monobenzyl ester of 3-thienylmalonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂). wikipedia.org This reaction converts the free carboxylic acid group into a highly reactive acid chloride. wikipedia.org
This newly formed acid chloride is then directly condensed with 6-aminopenicillanic acid (6-APA). wikipedia.org The electrophilic acid chloride readily reacts with the nucleophilic amino group of 6-APA to form the stable amide linkage, yielding the protected precursor of ticarcillin. wikipedia.orggoogle.com The final step in this pathway is the deprotection of the side chain's other carboxyl group. The benzyl ester used as a protecting group is selectively cleaved through catalytic hydrogenolysis (using a palladium-on-carbon catalyst), which reduces the benzyl ester to toluene (B28343) and liberates the free carboxylic acid, completing the synthesis of ticarcillin. wikipedia.org
Salt Formation Techniques for Research Formulations
The preparation of this compound for research formulations involves precise control of stoichiometry and crystallization conditions. The conversion of the free acid form of ticarcillin, which possesses two carboxylic acid groups, into its monosodium salt is a critical step to enhance its stability and solubility for experimental use.
A common laboratory- and industrial-scale technique involves the controlled addition of a sodium-containing base to a solution of ticarcillin free acid. One documented method utilizes a sodium isooctanoate solution in acetone (B3395972). In this process, the ticarcillin free acid is dissolved in a suitable organic solvent mixture, such as methyl isobutyl ketone. The stoichiometric equivalent of the sodium isooctanoate solution is then added, often with the introduction of a seed crystal to initiate and control the crystallization process google.com. This technique allows for the selective formation of the monosodium salt, which precipitates from the solution. The resulting crystalline solid can then be isolated by filtration.
The choice of the sodium salt and solvent system is crucial. Sodium isooctanoate is effective due to its solubility in organic solvents where ticarcillin free acid is also soluble, allowing for a homogeneous reaction. Acetone is used as a co-solvent to modulate the solubility of the resulting salt, promoting precipitation. The temperature of the crystallization process is carefully controlled to ensure the formation of well-defined crystals with high purity.
Another fundamental principle in salt formation is the direct titration of the free acid with a strong base like sodium hydroxide (B78521) (NaOH) google.comdrugfuture.com. For research purposes, this can be achieved by dissolving the purified ticarcillin free acid in an appropriate solvent and adding one molar equivalent of aqueous NaOH. The resulting solution containing the this compound can be used directly for in-vitro experiments or lyophilized (freeze-dried) to obtain a stable, powdered form suitable for storage and later reconstitution google.com. Adjusting the pH is a key control parameter in these aqueous preparations drugfuture.com.
Purification and Characterization of Synthetic Intermediates and Final Product
The synthesis of ticarcillin involves key intermediates that must be rigorously purified and characterized to ensure the quality and purity of the final active pharmaceutical ingredient. The primary intermediates are 3-thienylmalonic acid and 6-aminopenicillanic acid (6-APA) wikipedia.org.
Purification of Synthetic Intermediates:
3-Thienylmalonic Acid: The purification of this key precursor often involves a multi-step extraction and crystallization process. Following its synthesis, the crude product is subjected to liquid-liquid extraction. A typical procedure involves dissolving the crude material in an aqueous base, followed by acidification to a specific pH (e.g., pH 3.0) and extraction with an organic solvent like dichloromethane to remove certain impurities prepchem.com. The aqueous phase is then further acidified to a lower pH (e.g., pH 1.0) to protonate the desired product, which is subsequently extracted into a different organic solvent, such as diethyl ether prepchem.com. The combined organic extracts are then treated with activated charcoal for decolorization, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and evaporated. The final purification is achieved by trituration or recrystallization from a solvent like dichloromethane to yield the intermediate as a high-purity crystalline solid prepchem.com. For pharmaceutical applications, a purity of over 98% is typically required nbinno.com.
6-Aminopenicillanic Acid (6-APA): As the core nucleus of all semi-synthetic penicillins, the purity of 6-APA is paramount. Purification from the enzymatic cleavage of penicillin G or V involves pH-dependent extraction. The reaction mixture is acidified, and the product is extracted into an organic solvent such as butyl acetate (B1210297) acs.org. This is followed by back-extraction into an aqueous phase. An alternative method involves concentrating the 6-APA solution using nanofiltration, which helps remove salts and other small molecule impurities researchgate.net. The final step is typically crystallization from the concentrated aqueous solution by adjusting the pH to its isoelectric point (around 4.3), where its solubility is minimal, causing it to precipitate acs.orggoogle.com. The resulting crystals are filtered, washed, and dried.
Table 1: Purification Methods for Ticarcillin Intermediates
| Intermediate | Purification Technique | Key Parameters/Solvents | Reference |
|---|---|---|---|
| 3-Thienylmalonic Acid | Extraction & Crystallization | Solvents: Dichloromethane, Diethyl Ether; pH-controlled extraction; Decolorization with activated charcoal | prepchem.com |
| 6-Aminopenicillanic Acid | Extraction & Precipitation | Solvent: Butyl Acetate; pH adjustment to isoelectric point (~4.3) | acs.orggoogle.com |
| 6-Aminopenicillanic Acid | Nanofiltration & Crystallization | Membrane filtration for concentration and salt removal, followed by pH adjustment for precipitation | researchgate.net |
Purification of this compound:
The final purification of this compound salt involves a series of steps to remove unreacted intermediates, by-products, and residual solvents. A described method includes phase separation of the reaction mixture, followed by decolorization of the aqueous phase using activated carbon, and filtration google.com. The crucial step is the crystallization of the monosodium salt from a solvent system, such as acetone-water or methyl isobutyl ketone, often initiated by seeding google.com. The crystalline product is then filtered, washed with a cold solvent like acetone to remove soluble impurities, and subsequently vacuum-dried to remove residual solvents google.com. For preparing a sterile research-grade powder, lyophilization (freeze-drying) of a purified aqueous solution of the salt is often the final step google.com.
Characterization of Intermediates and Final Product:
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, structure, and purity of the synthetic intermediates and the final this compound product.
Intermediates: Characterization of 3-thienylmalonic acid typically includes determining its melting point, which is a key indicator of purity prepchem.comichemie.com. For 6-APA, High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying its purity and assaying its concentration in process streams acs.org.
This compound: The identity of the final product is unequivocally confirmed using spectroscopic methods. Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the β-lactam carbonyl, amide, and carboxylic acid groups, by comparing the spectrum of the synthesized sample to that of a reference standard drugfuture.com. Ultraviolet-Visible (UV-Vis) spectroscopy is also used for characterization drugfuture.com. The most critical analytical technique for assessing the purity and potency of this compound is HPLC veeprho.com. Specific HPLC methods have been developed using C18 reversed-phase columns with a UV detector set at a specific wavelength (e.g., 220 nm) drugfuture.comnih.gov. The mobile phase is typically a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) drugfuture.comnih.gov. The purity is determined by comparing the peak area of the main component to the areas of any impurity peaks. For more detailed structural elucidation, especially in complex matrices, advanced techniques like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can be utilized researchgate.net.
Table 2: Characterization Techniques for Ticarcillin and Intermediates
| Compound | Analytical Technique | Purpose | Reference |
|---|---|---|---|
| 3-Thienylmalonic Acid | Melting Point | Purity assessment | prepchem.comichemie.com |
| 6-Aminopenicillanic Acid | HPLC | Purity and concentration quantification | acs.org |
| This compound | Infrared (IR) Spectroscopy | Structural identification (functional groups) | drugfuture.com |
| UV-Visible Spectroscopy | Identification and quantification | drugfuture.com | |
| HPLC | Purity assessment and assay | drugfuture.comnih.gov | |
| UPLC-MS/MS | Structural elucidation and sensitive detection | researchgate.net |
Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Modeling
Experimental Design for Pre-clinical PK/PD Studies
The design of pre-clinical pharmacokinetic/pharmacodynamic (PK/PD) studies for ticarcillin (B1683155) monosodium is a critical step in understanding its therapeutic potential. These studies aim to establish a quantitative relationship between drug exposure and its antimicrobial effect, which informs dose selection for later clinical trials. nih.gov A well-designed pre-clinical study integrates knowledge from chemistry, pharmacology, and biology. catapult.org.uk
In vivo and in vitro Model Systems for Exposure-Response Relationships
A variety of in vivo and in vitro models are employed to characterize the exposure-response relationship of ticarcillin.
In vivo Models: Animal infection models are a cornerstone of pre-clinical assessment. oup.com The neutropenic murine thigh infection model is frequently used to evaluate the efficacy of antibiotics like ticarcillin against specific pathogens. nih.gov In these models, animals are rendered neutropenic to minimize the influence of the host immune system, thus isolating the effect of the antimicrobial agent. oup.com Studies in rats and rabbits have been used to investigate the pharmacokinetics and tissue distribution of ticarcillin, demonstrating its ability to distribute throughout body tissues and fluids. nih.gov This is crucial for predicting its presence at the site of an infection. nih.gov For instance, a study in A549 human non-small-cell lung cancer (NSCLC) xenograft mice was used to develop a PK/PD model for a combination therapy, highlighting the utility of such models in evaluating synergistic effects. nih.gov
In vitro Models: In vitro models offer a controlled environment to study the bactericidal kinetics of ticarcillin. oup.comnih.gov These models can simulate the in vivo pharmacokinetic profiles of the drug. oup.com One such model is the in vitro pharmacokinetic model (IVPM), which has been used to study the pharmacodynamics of ticarcillin against pathogens like Pseudomonas aeruginosa. asm.orgasm.org This model allows for the simulation of human serum concentrations and the evaluation of the drug's killing activity over time. asm.orgasm.org Another in vitro approach involves time-kill curve studies, which demonstrate the time-dependent bactericidal activity of ticarcillin. oup.com These studies show that the rate of bacterial killing increases with ticarcillin concentration, but only over a narrow range, indicating a point of diminishing returns at concentrations greater than four times the minimum inhibitory concentration (MIC). oup.com
A comparison of in vitro pharmacodynamic models with animal models has shown that while both can provide valuable data, animal models may offer a better correlation between the time above MIC (%T>MIC) and the change in bacterial count. researchgate.net
Methodological Approaches to Dose and Time Point Selection
Rational dose and time point selection are fundamental to constructing a robust PK/PD model.
Dose Selection: The selection of doses for pre-clinical studies is often guided by in vitro data, such as the MIC for target organisms. nih.gov A range of doses is typically evaluated to capture the full dose-response relationship. catapult.org.uk For example, a single-dose PK/PD study might include three different dose levels. catapult.org.uk The goal is to identify doses that produce a range of exposures, from sub-therapeutic to maximally effective, to accurately model the drug's efficacy. nih.gov
Pharmacokinetic Parameter Determination in Research Models
The determination of pharmacokinetic parameters is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of ticarcillin.
Compartmental and Non-compartmental Analyses
Both compartmental and non-compartmental analyses are used to describe the pharmacokinetics of ticarcillin.
Compartmental Analysis: This approach views the body as a system of one or more interconnected compartments. allucent.com The disposition of ticarcillin has been adequately described by both one-compartment and two-compartment open models. nih.govoup.com A one-compartment model was found to be suitable for characterizing ticarcillin pharmacokinetics in children and young adults with cystic fibrosis. nih.gov In another study with healthy volunteers, a two-compartment model was used to describe the serum kinetics of both ticarcillin and clavulanic acid. oup.com A three-compartment model was chosen in another study as it better described the terminal phase of the drug's concentration profile. mdpi.com
Non-compartmental Analysis (NCA): NCA is a model-independent method that uses algebraic equations to estimate PK parameters. allucent.com It is often faster and more cost-efficient than compartmental analysis. allucent.com Key parameters derived from NCA include Cmax, Tmax (time to reach Cmax), AUC, volume of distribution (Vd), and clearance (CL). allucent.com NCA has been used to determine the pharmacokinetic parameters of ticarcillin in subjects with varying degrees of renal function. asm.org In one study, non-compartmental and model-dependent pharmacokinetic parameters for ticarcillin were found to be congruous. nih.gov
Table 1: Comparison of Pharmacokinetic Analysis Methods
| Feature | Compartmental Analysis | Non-compartmental Analysis (NCA) |
|---|---|---|
| Underlying Principle | Body is a series of interconnected compartments. allucent.com | Model-independent, based on statistical moments. allucent.com |
| Assumptions | Requires assumptions about the number of compartments and transfer rates. allucent.com | Fewer assumptions, relies on the trapezoidal rule for AUC calculation. allucent.com |
| Complexity | More complex, often requires specialized software. allucent.com | Less complex, uses algebraic equations. allucent.com |
| Predictive Power | Can predict concentrations at any time point. | Primarily descriptive, less predictive. ucl.ac.be |
Population Pharmacokinetics Modeling Approaches (e.g., NONMEM)
Population pharmacokinetics (PopPK) modeling is a powerful tool for analyzing sparse data and identifying sources of variability in drug disposition among a population. nih.gov The NONMEM (Nonlinear Mixed-Effects Modeling) software is a widely used tool for this purpose. nih.gov
PopPK models have been developed for ticarcillin in various populations, including premature infants and pediatric cystic fibrosis patients. nih.govnih.gov These models can help to identify covariates that influence pharmacokinetic parameters. For example, in premature infants, clearance of ticarcillin was found to increase with postmenstrual age, reflecting the maturation of renal function. nih.gov A one-compartment PK model using NONMEM characterized the ticarcillin data well in this population. nih.gov In pediatric cystic fibrosis patients, a population-based PK/PD modeling study was used to estimate the probability of target attainment for different MIC values of P. aeruginosa. nih.gov
Pharmacodynamic Assessment in Pre-clinical Settings
The pharmacodynamic assessment of ticarcillin in pre-clinical settings focuses on quantifying its antibacterial effect and identifying the PK/PD index that best correlates with efficacy.
The primary pharmacodynamic parameter for beta-lactam antibiotics like ticarcillin is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). acs.org For bactericidal activity, a %fT>MIC of ≥50% is often targeted, while a %fT>MIC of ≥30% may be sufficient for bacteriostasis. nih.gov
Time-kill curve studies are a fundamental in vitro method for assessing the pharmacodynamics of ticarcillin. These studies demonstrate its time-dependent killing characteristics, where the duration of exposure above the MIC is more critical than the peak concentration. oup.com In vitro models that simulate human pharmacokinetics have been used to evaluate the killing activity of ticarcillin against various bacterial strains. oup.comnih.govresearchgate.net These models have shown that the rate of bacterial killing is dependent on the specific organism, the concentration of the drug, and the duration of exposure. oup.comnih.gov
In animal models, the relationship between drug exposure (often expressed as the ratio of the 24-hour AUC to the MIC) and the change in bacterial colony-forming units (CFU) is evaluated. nih.gov For some antibiotics, the AUC/MIC ratio is the best predictor of efficacy. nih.gov However, for time-dependent antibiotics like ticarcillin, %T>MIC is generally considered the more relevant index. oup.com
Table 2: Key Pharmacodynamic Parameters for Ticarcillin
| Parameter | Description | Typical Target |
|---|---|---|
| %fT>MIC | Percentage of the dosing interval that the free drug concentration is above the Minimum Inhibitory Concentration. acs.org | ≥50% for bactericidal effect, ≥30% for bacteriostatic effect. nih.gov |
| AUC/MIC | Ratio of the Area Under the Concentration-time Curve to the Minimum Inhibitory Concentration. nih.gov | While important, often considered secondary to %fT>MIC for time-dependent antibiotics. oup.com |
| Cmax/MIC | Ratio of the maximum plasma concentration to the Minimum Inhibitory Concentration. | Less critical for time-dependent antibiotics like ticarcillin. oup.com |
Target Engagement and Modulation Studies
Ticarcillin's antimicrobial activity is fundamentally dependent on its engagement with specific molecular targets within bacteria. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. patsnap.comsketchy.com The principal targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. patsnap.comtoku-e.com Peptidoglycan provides structural integrity to the bacterial cell wall. patsnap.com
The engagement process involves ticarcillin binding to and acylating the active site of PBPs, such as transpeptidases. patsnap.com This covalent modification inactivates the enzymes, preventing them from catalyzing the cross-linking of peptidoglycan strands. patsnap.com The disruption of this vital process compromises the integrity of the cell wall, rendering the bacterium susceptible to osmotic lysis and leading to cell death. toku-e.com This mechanism confers a bactericidal effect, meaning it actively kills the bacteria rather than merely inhibiting their growth. patsnap.com
Ticarcillin demonstrates notable efficacy against many Gram-negative bacteria, including Pseudomonas aeruginosa, due to its ability to penetrate the outer membrane of these organisms. patsnap.comtoku-e.com It traverses this barrier via porin channels to reach the PBPs located in the periplasmic space. patsnap.com However, its effectiveness can be compromised by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic. drugbank.comguidetopharmacology.org Studies have also explored the modulation of ticarcillin's target engagement when used with β-lactamase inhibitors. For instance, while clavulanate can protect ticarcillin from some β-lactamases, it has also been shown in preclinical studies to induce the expression of AmpC β-lactamase in P. aeruginosa at clinically relevant concentrations, which can antagonize the bactericidal activity of ticarcillin. asm.org
Table 1: Target Engagement of Ticarcillin Monosodium
| Target | Action | Organism Class | Effect |
|---|---|---|---|
| Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidases) patsnap.comsketchy.com | Inhibitor via acylation of the active site patsnap.comdrugbank.com | Gram-positive and Gram-negative bacteria sketchy.com | Inhibition of peptidoglycan cell wall synthesis, leading to cell lysis and death patsnap.comtoku-e.com |
Correlation of Exposure with Biological Effects in Tissue
The therapeutic efficacy of ticarcillin is directly related to its ability to achieve and maintain sufficient concentrations at the site of infection. Preclinical studies in animal models have been instrumental in characterizing the distribution of ticarcillin into various tissues and fluids, providing a basis for correlating exposure with biological effects.
Pharmacokinetic studies in rats and rabbits following intravenous administration demonstrated that ticarcillin distributes widely throughout body tissues and fluids, a pattern consistent with other β-lactam antibiotics. nih.govasm.org The elimination half-life in rats was determined to be approximately 0.22 hours. nih.gov A critical aspect of these studies is the measurement of tissue penetration, often expressed as a percentage of the area under the concentration-time curve (AUC) in a specific fluid or tissue relative to the AUC in serum. nih.govasm.org In rats, the penetration of ticarcillin into pleural, peritoneal, and subcutaneous fluids was found to be between 83% and 93% of serum levels. nih.govasm.org In rabbits, penetration into tissue cages was even higher at 139% +/- 45%. nih.gov However, penetration into the cerebrospinal fluid was found to be low (1.3% +/- 0.53%). nih.govasm.org
These distribution data are crucial for predicting whether therapeutic concentrations can be reached at various infection sites. For ticarcillin's bactericidal activity to be exerted, its concentration must exceed the Minimum Inhibitory Concentration (MIC) of the target pathogen within the specific tissue compartment. oup.com In vitro pharmacodynamic models have further substantiated the importance of tissue-level concentrations. One study comparing a two-compartment in vitro model with an animal model found that the peripheral compartment, designed to simulate tissue, was a better predictor of antibacterial effect than the central compartment simulating blood. asm.org This highlights that serum concentration alone is not sufficient to predict efficacy; the correlation of exposure within the affected tissue is paramount for achieving the desired biological effect of bacterial eradication. asm.org
Table 2: Preclinical Tissue Penetration of Ticarcillin in Rats
Data derived from studies measuring the ratio of AUC in fluid to AUC in serum. nih.govasm.org
| Tissue/Fluid | Penetration (% of Serum AUC) |
|---|---|
| Pleural Fluid | 83% - 93% |
| Peritoneal Fluid | 83% - 93% |
| Subcutaneous Fluid | 83% - 93% |
Translation of Pre-clinical PK/PD Data to Research Hypotheses
Preclinical PK/PD modeling serves as a foundational tool for translating in vitro and animal model data into rational hypotheses for human clinical trials. oup.comnih.gov For β-lactam antibiotics like ticarcillin, the pattern of bactericidal activity is time-dependent rather than concentration-dependent. oup.com This means that the efficacy is not determined by how high the concentration gets, but by the duration for which the concentration remains above a critical threshold. oup.comresearchgate.net
The most predictive PK/PD index for ticarcillin is the percentage of the dosing interval during which the free (unbound) drug concentration exceeds the MIC of the pathogen (%fT>MIC). researchgate.netresearchgate.net Preclinical infection models, such as the neutropenic mouse thigh infection model, are used to determine the magnitude of this index required for specific biological effects. oup.comnih.gov For ticarcillin activity against Pseudomonas aeruginosa, preclinical data and subsequent modeling have established specific %fT>MIC targets:
Bacteriostasis (inhibiting further growth) is generally associated with a %fT>MIC of ≥30%. researchgate.netnih.gov
Bactericidal activity (bacterial killing) is associated with a %fT>MIC of ≥50%. researchgate.netnih.gov
These preclinical targets form the basis of research hypotheses for clinical use. By combining these targets with human pharmacokinetic data, researchers can employ methods like Monte Carlo simulations to predict the Probability of Target Attainment (PTA) for various dosing regimens against pathogens with different MICs. nih.govnih.gov For example, a population PK/PD modeling study used these targets to predict the MIC breakpoints for a high-dose ticarcillin-clavulanate regimen in pediatric cystic fibrosis patients. researchgate.netnih.gov The simulation predicted that the regimen could achieve a ≥90% PTA for the bactericidal target against P. aeruginosa isolates with an MIC up to 16 µg/mL. researchgate.netnih.gov
This translational process allows for the formulation of clear, testable hypotheses for clinical research, such as "a specific dosing regimen of ticarcillin will achieve a %fT>MIC of ≥50% in a majority of patients with infections caused by pathogens with an MIC ≤ X µg/mL, leading to a high probability of bacterial eradication." nih.govd-nb.info This approach moves beyond empirical dose selection and provides a scientific rationale for designing dosing strategies intended to maximize efficacy. oup.com
Table 3: Preclinical PK/PD Targets for Ticarcillin against P. aeruginosa and Predicted Breakpoints
Data from population PK/PD modeling based on preclinical targets. researchgate.netnih.gov
| Biological Effect | Preclinical PK/PD Target (%fT>MIC) | Predicted PK/PD MIC Breakpoint (µg/mL) |
|---|---|---|
| Bacteriostasis | ≥30% | 32 |
| Near-maximal Bactericidal Effect | ≥50% | 16 |
Analytical Methodologies for Chemical Characterization and Quantification
Development of Robust and Sensitive Analytical Assays
The accurate characterization and quantification of ticarcillin (B1683155) monosodium in various matrices, from pharmaceutical formulations to biological samples, necessitate the development of robust and sensitive analytical assays. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as the predominant techniques for this purpose, offering high degrees of specificity, precision, and accuracy. jneonatalsurg.com The development of these methods focuses on achieving reliable separation, detection, and quantification, often in the presence of other active ingredients, impurities, or degradation products. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods are widely employed for the routine analysis of ticarcillin. jneonatalsurg.comnih.gov A key aspect of method development involves optimizing chromatographic conditions to ensure a complete separation of ticarcillin from other compounds, such as the β-lactamase inhibitor clavulanic acid, with which it is often formulated. nih.gov
One such method achieved the simultaneous determination of ticarcillin and clavulanic acid using a beta-cyclodextrin column and a mobile phase consisting of a methanol and ammonium acetate (B1210297) buffer mixture. nih.gov Detection was performed using ultraviolet (UV) spectroscopy at 220 nm. nih.gov The validation of this method demonstrated its specificity, robustness, accuracy, and precision, making it suitable for quality control of pharmaceutical formulations. nih.gov The method's advantages over previous pharmacopeial methods included a lower flow rate and a shorter analysis time. nih.gov
Table 1: HPLC Method Parameters for Ticarcillin Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | Beta-cyclodextrin (Cyclobond I, 250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Methanol-16 mM pH 6.0 ammonium acetate buffer (50:50, v/v) | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Detection | UV at 220 nm | nih.gov |
The performance of this HPLC assay was rigorously evaluated. nih.gov The method showed excellent linearity over a defined concentration range for ticarcillin. nih.gov The limits of detection (LOD) and quantification (LOQ) were established to ensure the method's sensitivity for detecting small amounts of the analyte. nih.gov Accuracy was confirmed through recovery studies of synthetic mixtures, with total recoveries falling within 99.54-100.82% for ticarcillin. nih.gov
Table 2: Validation and Performance of a Ticarcillin HPLC Assay
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 2-200 µg/mL | nih.gov |
| Limit of Detection (LOD) | 0.47 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 1.42 µg/mL | nih.gov |
| Accuracy (Total Recovery) | 99.54-100.82% | nih.gov |
Advanced Chromatographic Techniques
For more complex analyses, such as quantifying ticarcillin and its degradation products in environmental or biological samples, more advanced and sensitive methods like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) are employed. nih.govresearchgate.net These methods offer superior selectivity and sensitivity compared to conventional HPLC-UV methods. mdpi.com
A UPLC-ESI-MS/MS method was developed to measure ticarcillin and clavulanate in rat plasma. nih.gov This assay demonstrated linearity over a range of 10 to 10,000 ng/mL for the ticarcillin R isomer and 30 to 10,000 ng/mL for the ticarcillin S isomer. nih.gov The high recovery rates, ranging from 86.9% to 96.4%, underscore the method's efficiency in extracting the analytes from a complex biological matrix. nih.gov
Another study focused on developing an LC-MS/MS methodology to quantify ticarcillin's degradation products, specifically Thiophene-2-Acetic acid and Thiophene-3-Acetic acid, in tomato leaves. mdpi.com This robust method utilized multiple reaction monitoring (MRM) for enhanced selectivity and accuracy, achieving a linear range of 500.0 to 3500.0 ng/mL with a strong correlation coefficient (R² = 0.99). mdpi.comresearchgate.net
Table 3: LC-MS/MS Method Parameters and Performance for Ticarcillin and Related Compounds
| Parameter | Ticarcillin in Rat Plasma nih.gov | Ticarcillin Degradation Products in Tomato Leaves mdpi.com |
|---|---|---|
| Technique | UPLC-ESI-MS/MS | LC-MS/MS |
| Column | Waters ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Specialized column (not specified) |
| Mobile Phase | Not specified | 10 mM ammonium acetate and acetonitrile (B52724) (10:90, v/v) |
| Ionization Mode | ESI (not specified) | ESI (Positive and Negative) |
| Linearity Range | 10-10,000 ng/mL (R isomer), 30-10,000 ng/mL (S isomer) | 500.0-3500.0 ng/mL |
| Correlation Coefficient (r²) | 0.9967 (R isomer), 0.9961 (S isomer) | 0.99 |
| Extraction Recovery | 86.9% to 96.4% | Not specified |
Other Analytical Assays
Besides chromatographic techniques, other methods such as microbiological assays have been used for determining ticarcillin activity. A plate diffusion bioassay using Beneckea natriegens was developed for quantifying ticarcillin in serum. nih.gov This method, while less specific than chromatographic techniques, provides a measure of the antibiotic's biological activity. The assay demonstrated a limit of sensitivity of around 5.0 µg/mL, with well-defined zones of inhibition observable after 3 hours. nih.gov
Environmental Chemistry and Degradation Pathways
Occurrence and Persistence of Ticarcillin (B1683155) Residues in Environmental Matrices
Ticarcillin residues have been detected in various environmental compartments, largely due to their use in human and veterinary medicine, as well as in agriculture. umweltbundesamt.de The primary routes of entry into the environment are through wastewater treatment plant effluents and the application of manure from treated livestock as fertilizer. nih.gov Because many pharmaceuticals, including ticarcillin, are relatively water-soluble, they tend to remain in the aqueous effluent from treatment plants rather than partitioning to biosolids. aucklandcity.govt.nz
Studies have shown the presence of ticarcillin in soil and water. ebi.ac.uk For instance, research in Brazil on soil from different crops revealed a high level of resistance to ticarcillin in Pseudomonas aeruginosa isolates, suggesting the presence and persistence of the antibiotic in these agricultural environments. ebi.ac.ukresearchgate.net The persistence of antibiotic residues can exert selective pressure on microbial communities, potentially leading to the development and spread of antibiotic resistance. nih.gov The concern is that this resistance can be transferred from environmental bacteria to human pathogens. nih.gov
In agricultural settings, particularly in plant tissue culture, ticarcillin is used to control bacterial growth. frontiersin.orgnih.gov Research has demonstrated that ticarcillin can be taken up by plants, as evidenced by the detection of its degradation products in tomato leaves. mdpi.com A study on the degradation of ticarcillin in a liquid medium used for tomato plant culture showed a decline in the parent compound's concentration over time, indicating its breakdown. mdpi.com
Identification of Degradation Products and Metabolites
The degradation of ticarcillin in the environment leads to the formation of various breakdown products. The identification of these metabolites is key to understanding the full environmental impact of the parent compound.
Thiophene-2-Acetic Acid and Thiophene-3-Acetic Acid Formation
A significant degradation pathway for ticarcillin involves the formation of thiophene-2-acetic acid (T2AA) and thiophene-3-acetic acid (T3AA). mdpi.com Based on the structure of ticarcillin, it was hypothesized that thiophene-3-acetic acid could be a potential breakdown product. frontiersin.orgnih.gov Subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmed the degradation of ticarcillin into both T2AA and T3AA. mdpi.comresearchgate.net
One study detected TAA in plant tissue grown in media containing timentin (a combination of ticarcillin and clavulanic acid). frontiersin.orgnih.gov In samples grown with timentin, 4.6 µg/mL of TAA was detected in 14-day-old samples, and 2.1 µg/mL was detected in 28-day-old samples, confirming the degradation of ticarcillin over time. frontiersin.orgnih.gov The presence of these degradation products in tomato leaves has been quantified, showing an increase in their concentration as the concentration of ticarcillin decreases. mdpi.com
It has been discovered that TAA exhibits auxin-like activity, promoting root and shoot organogenesis in plants like tomatoes. frontiersin.orgnih.govnih.gov This finding highlights that the environmental impact of antibiotics can extend beyond direct antimicrobial effects, as their degradation products can have unforeseen biological activities. frontiersin.orgnih.gov
Exploration of Other Potential Breakdown Products
While T2AA and T3AA are identified as major degradation products, it is unlikely they are the only ones. nih.gov The degradation of penicillins, a class of antibiotics to which ticarcillin belongs, can result in multiple breakdown products. nih.gov For example, penicillin has been shown to degrade into 6-aminopenicillanic acid (6-APA), penicillin G kalium (PGK), and phenylacetic acid (PAA). nih.gov Further research is needed to identify other potential breakdown products of ticarcillin and to evaluate their biological activities and environmental fate. nih.gov
Mechanisms of Chemical and Enzymatic Degradation in Environmental Systems
The degradation of ticarcillin in the environment can occur through both chemical (non-biotic) and enzymatic (biotic) processes. nih.gov
Chemical Degradation: Non-biotic degradation mechanisms include hydrolysis, photolysis, oxidation, and reduction, which are influenced by environmental conditions such as temperature and light. nih.gov Ticarcillin is known to be unstable in aqueous solutions, and its degradation is a concern even in clinical settings, where it is recommended to be dissolved immediately before use. wikipedia.org Hydrolysis, the cleavage of chemical bonds by the addition of water, is a likely pathway for the breakdown of the β-lactam ring in ticarcillin, a characteristic feature of penicillin antibiotics.
Enzymatic Degradation: Biotic degradation is carried out by microorganisms like bacteria and fungi. nih.gov Bacteria can develop resistance to β-lactam antibiotics like ticarcillin by producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The presence of ticarcillin-resistant bacteria in the environment suggests that enzymatic degradation is a significant process. ebi.ac.ukresearchgate.net
Research on Environmental Impact of Antibiotic Residues
The presence of antibiotic residues, including those of ticarcillin and its degradation products, in the environment is a growing concern. umweltbundesamt.deox.ac.uk The primary impact is the selection for and proliferation of antibiotic-resistant bacteria. nih.gov This poses a potential risk to human health if resistance genes are transferred to pathogenic bacteria. nih.gov
Furthermore, as seen with the auxin-like activity of ticarcillin's degradation products, antibiotic residues can have direct and indirect effects on organisms in the environment. frontiersin.orgnih.govmdpi.com These effects can alter microbial community structure and function. nih.gov The accumulation of antibiotic residues in plant tissues also raises concerns about food safety. mdpi.com Research is ongoing to better understand the complex interactions of antibiotic residues within ecosystems and to develop strategies to mitigate their environmental impact. nih.govresearchgate.net
Molecular Biology and Plant Science Applications of Ticarcillin Monosodium
Use in Bacterial Genetics and Transformation Studies
In the realm of bacterial genetics, ticarcillin (B1683155) serves as a critical selective agent, offering distinct advantages over other commonly used antibiotics like ampicillin (B1664943). Its primary mechanism of action involves the inhibition of peptidoglycan cross-linking during bacterial cell wall synthesis, leading to cell death in susceptible bacteria. wikipedia.org
Selection of Marker Gene Uptake in Bacteria
A fundamental step in molecular cloning and bacterial transformation is the selection of cells that have successfully incorporated a foreign plasmid. This is typically achieved by using a plasmid that carries a selectable marker gene, very often a gene conferring resistance to a specific antibiotic. The ampR gene, which codes for the enzyme β-lactamase, is a widely used marker. This enzyme inactivates β-lactam antibiotics, including ampicillin and ticarcillin, by cleaving the characteristic β-lactam ring. wikipedia.orgaddgene.org
In this context, ticarcillin monosodium is used as a selective agent in culture media following a transformation procedure. smolecule.com When bacteria are grown on a medium containing ticarcillin, only the cells that have successfully taken up the plasmid containing the ampR gene can produce β-lactamase, survive, and form colonies. wikipedia.org This allows for the effective identification and isolation of successfully transformed bacteria.
Prevention of Satellite Colony Formation in Culture Media
A common issue when using ampicillin for selection is the formation of "satellite" colonies. addgene.orgresearchgate.net These are small colonies of non-transformed, ampicillin-sensitive cells that grow in the immediate vicinity of a larger, resistant colony. This phenomenon occurs because the β-lactamase enzyme produced by the resistant bacteria is secreted into the surrounding medium, degrading the ampicillin in that local area and permitting the growth of non-resistant cells. addgene.orgwikipedia.org Satellite colonies can complicate the process of picking true transformants for further cultivation.
Ticarcillin is frequently used as an alternative to ampicillin specifically to prevent the appearance of these satellite colonies. wikipedia.orgtoku-e.com Ticarcillin, similar to the related compound carbenicillin (B1668345), is more stable in culture media than ampicillin and is less susceptible to degradation by the secreted β-lactamase. wikipedia.orgresearchgate.net This stability ensures that the selective pressure is maintained across the entire plate for longer periods, effectively inhibiting the growth of non-transformed cells and leading to cleaner selection plates with clearly defined colonies of true transformants. toku-e.comtoku-e.com
Application in Plant Biotechnology Research
This compound, often formulated with the β-lactamase inhibitor clavulanic acid as Timentin, is a cornerstone antibiotic in plant biotechnology. It is instrumental in the genetic transformation of plants, a process frequently mediated by the soil bacterium Agrobacterium tumefaciens.
Elimination of Agrobacterium in Plant Transformation Systems
Agrobacterium tumefaciens is a natural genetic engineer, capable of transferring a segment of its DNA (the T-DNA) into the plant genome. Scientists have harnessed this ability to introduce genes of interest into plants. However, after the gene transfer event (co-cultivation), the persistent presence of Agrobacterium is detrimental to the plant tissue, causing overgrowth and necrosis. researchgate.net Therefore, it is crucial to eliminate the bacteria from the plant culture.
Ticarcillin is highly effective for this purpose. wikipedia.orgnih.gov It is added to the plant culture medium following co-cultivation to kill the remaining Agrobacterium cells. toku-e.comtoku-e.com Studies have shown that ticarcillin (often as Timentin) is a superior choice compared to other antibiotics like carbenicillin and cefotaxime (B1668864) for several plant species, as it exhibits high activity against Agrobacterium while showing minimal toxicity to the plant tissues. researchgate.netresearchgate.net This ensures the survival and healthy development of the transformed plant cells. The combination with clavulanate is particularly effective as it protects ticarcillin from degradation by β-lactamases that may be produced by the Agrobacterium strain. researchgate.netembopress.org
| Plant Species | Effective Ticarcillin Concentration (as Timentin) for Agrobacterium Elimination | Reference |
|---|---|---|
| Tomato (Lycopersicon esculentum) | 150 - 250 mg/L | igem.orgselleckchem.com |
| Indica Rice (Oryza sativa) | 250 mg/L | mdpi.com |
| Strawberry (Fragaria cvs.) | 300 mg/L | biosynth.com |
| Pinus radiata | 400 mg/L | researchgate.net |
| Euglena gracilis | 500 µg/mL | toku-e.com |
Effects on Plant Organogenesis and Growth Regulation
Beyond its role as a bactericidal agent, ticarcillin has been observed to have direct, often beneficial, effects on plant development in tissue culture. Several studies have reported that the inclusion of ticarcillin/clavulanate in the culture medium significantly promotes callus formation and shoot regeneration in transformed tissues. researchgate.netigem.org
For example, in tomato transformation, the use of ticarcillin/clavulanate not only eliminated Agrobacterium but also led to a more than 40% increase in transformation frequency, partly by enhancing shoot regeneration compared to cefotaxime. igem.org Similarly, in strawberry, shoots regenerated on media containing Timentin were observed to be healthier and more vigorous than those grown with carbenicillin. biosynth.com This growth-promoting effect suggests that ticarcillin or its derivatives may interact with plant hormonal pathways, influencing organogenesis, the process of forming plant organs like shoots and roots. embopress.org
Investigation of Ticarcillin Degradation Products as Plant Growth Regulators
The observation that ticarcillin can promote plant regeneration led to the hypothesis that its degradation products might possess plant growth regulator-like activity. smolecule.com Research has confirmed that β-lactam antibiotics can have auxin-like structural features, and their breakdown products may exhibit similar activities in culture media. smolecule.com
Recent groundbreaking studies have identified a specific degradation product of ticarcillin, thiophene-3-acetic acid (TAA), as a novel auxin analog. wikipedia.orgsmolecule.comtoku-e.com Researchers demonstrated that ticarcillin degrades into TAA over time in plant culture media, and this TAA is taken up by the plant tissues. wikipedia.orgsmolecule.com
Further investigation revealed that TAA indeed functions as a plant growth regulator. wikipedia.orgwikipedia.org When applied to tomato cotyledon explants, TAA promoted root organogenesis in a manner similar to well-known natural auxins like indole-3-acetic acid (IAA). toku-e.com Furthermore, when used in combination with a cytokinin, 6-benzylaminopurine (B1666704) (BAP), TAA was shown to enhance shoot organogenesis in a concentration-dependent manner. wikipedia.orgtoku-e.com This discovery marks the first report of TAA acting as a plant growth regulator and provides a molecular explanation for the enhanced regeneration often observed in the presence of ticarcillin-containing antibiotics. wikipedia.orgwikipedia.org
| Compound | Observed Effect on Tomato Cotyledon Organogenesis | Reference |
|---|---|---|
| Thiophene-3-acetic acid (TAA) | Promotes root organogenesis. | wikipedia.orgsmolecule.com |
| TAA + 6-benzylaminopurine (BAP) | Promotes shoot organogenesis in a concentration-dependent manner. | wikipedia.orgtoku-e.com |
| Indole-3-acetic acid (IAA) | Promotes root organogenesis; promotes shoots at lower concentrations with BAP. | wikipedia.orgsmolecule.com |
Biochemical and Synergistic Interactions with Co Administered Agents
Synergistic Mechanisms with Beta-Lactamase Inhibitors
Ticarcillin (B1683155), a carboxypenicillin, is susceptible to degradation by β-lactamase enzymes, which limits its spectrum of activity against bacteria that produce these enzymes. fda.govwikipedia.org The combination of ticarcillin with a β-lactamase inhibitor results in a synergistic bactericidal effect, effectively extending its utility against many resistant bacterial strains. antiinfectivemeds.comantiinfectivemeds.com
Clavulanic acid is a β-lactam compound, structurally related to penicillins, that is produced by the bacterium Streptomyces clavuligerus. researchgate.nethumanitas.net While it possesses weak intrinsic antibacterial activity, it is a potent, mechanism-based inhibitor of a wide range of clinically important plasmid-mediated β-lactamases. fda.govhumanitas.netoup.com These are the enzymes frequently responsible for transferable drug resistance. fda.gov
The protective mechanism of clavulanic acid is a multi-step process. chemicalbook.com Initially, it binds to the β-lactamase enzyme, acting as a competitive inhibitor. chemicalbook.com Following this initial binding, the β-lactam ring of the clavulanic acid molecule acylates the enzyme. chemicalbook.com This process is similar to the interaction between a β-lactamase and a susceptible penicillin. chemicalbook.com However, unlike the rapidly hydrolyzed acyl-enzyme complex formed with a penicillin, the complex formed with clavulanic acid is stable, leading to the inactivation of the enzyme. antiinfectivemeds.comresearchgate.net This irreversible binding protects ticarcillin from hydrolysis, allowing it to exert its antibacterial action. antiinfectivemeds.comresearchgate.net By inactivating these enzymes, clavulanic acid prevents the destruction of ticarcillin and restores its activity against β-lactamase-producing resistant bacteria. humanitas.netnih.gov
The co-administration of clavulanic acid with ticarcillin significantly enhances and extends ticarcillin's antimicrobial spectrum to include many bacteria that are normally resistant due to β-lactamase production. fda.govnih.govdrugfuture.com This synergistic combination is effective against a wide array of β-lactamase-producing strains, including Staphylococcus aureus, Haemophilus influenzae, Neisseria gonorrhoeae, Bacteroides fragilis, and many species within the Enterobacteriaceae family. researchgate.netnih.govdrugfuture.com
Specifically, the combination shows marked activity against ticarcillin-resistant strains of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Proteus vulgaris. chemicalbook.comnih.gov The addition of clavulanic acid effectively lowers the minimum inhibitory concentrations (MICs) of ticarcillin for these organisms. asm.org For instance, one study demonstrated that for 85% of ticarcillin-resistant Enterobacteriaceae strains tested, the ticarcillin MIC was reduced to 64 μg/ml or less in the presence of 5 μg/ml of clavulanic acid. asm.org However, the activity of ticarcillin against Pseudomonas aeruginosa is generally not enhanced by clavulanic acid. researchgate.netdrugfuture.comasm.org
Table 1: In Vitro Susceptibility of Ticarcillin-Resistant Gram-Negative Bacilli to Ticarcillin in Combination with Clavulanic Acid
| Organism | No. of Strains | Ticarcillin MIC Range (μg/ml) | Ticarcillin + Clavulanic Acid (5 μg/ml) MIC Range (μg/ml) |
|---|---|---|---|
| Escherichia coli | 14 | ≥128 | ≤64 |
| Klebsiella pneumoniae | 16 | ≥128 | ≤64 |
| Enterobacter sp. | 3 | ≥2,048 | ≤64 |
| Proteus mirabilis | 1 | ≥2,048 | ≤64 |
| Pseudomonas aeruginosa | 8 | ≥128 | Largely Unaffected |
Data sourced from a study on ticarcillin-resistant clinical isolates. asm.org
In vitro Synergism with Aminoglycosides
In vitro studies have demonstrated that ticarcillin monosodium exhibits synergistic or additive antibacterial activity when combined with aminoglycosides against certain bacterial strains. antiinfectivemeds.comdrugfuture.com This synergism is particularly noted against some strains of Pseudomonas aeruginosa and Enterobacteriaceae. antiinfectivemeds.comdrugfuture.com The combination of ticarcillin/clavulanic acid and an aminoglycoside has been shown to be successful in treating infections, especially in patients with compromised host defenses. fda.govfda.gov A synergistic bactericidal effect has also been reported in vitro against some strains of enterococci when ticarcillin is used with an aminoglycoside, though the clinical significance is likely not substantial. antiinfectivemeds.com This therapeutic advantage is utilized in the management of serious infections caused by Ps. aeruginosa. antiinfectivemeds.com
Molecular Basis of Combined Antimicrobial Activity
The fundamental mechanism of action of ticarcillin is the disruption of bacterial cell wall synthesis. wikipedia.orgdrugbank.com As a β-lactam antibiotic, it inhibits the cross-linking of peptidoglycan, a critical component of the cell wall, which ultimately leads to cell lysis and death. wikipedia.org
The molecular basis for the combined activity of ticarcillin and a β-lactamase inhibitor like clavulanic acid lies in a complementary, two-pronged attack. Clavulanic acid does not alter ticarcillin's primary mechanism of action. antiinfectivemeds.com Instead, it functions as a "suicide inhibitor," irreversibly binding to and inactivating the β-lactamase enzymes that would otherwise degrade ticarcillin. antiinfectivemeds.comantiinfectivemeds.comresearchgate.net This protective action ensures that ticarcillin can reach its target—the penicillin-binding proteins (PBPs) in the bacterial cell wall—and execute its inhibitory function on cell wall synthesis. wikipedia.org The synergy, therefore, arises from the inhibitor neutralizing the bacteria's primary defense mechanism, allowing the primary antibiotic to function effectively. antiinfectivemeds.comoup.com
The synergism observed with aminoglycosides has a different molecular basis. While penicillins like ticarcillin disrupt cell wall synthesis, aminoglycosides inhibit protein synthesis by binding to the bacterial ribosome. The damage to the cell wall caused by ticarcillin is thought to facilitate the entry of the aminoglycoside into the bacterium, leading to an enhanced bactericidal effect.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
